Norbergenin
Overview
Description
Norbergenin is a naturally occurring compound that is the O-demethylated derivative of bergenin. It is primarily isolated from the rhizomes of Bergenia stracheyi. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norbergenin can be synthesized through the demethylation of bergenin. The process involves the removal of a methyl group from bergenin, typically using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources, such as the rhizomes of Bergenia stracheyi. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Norbergenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products:
Scientific Research Applications
Norbergenin has been extensively studied for its diverse scientific research applications:
Medicine: this compound exhibits anti-inflammatory, anti-arthritic, and hepatoprotective properties. .
Industry: The compound’s antioxidant properties make it useful in the formulation of health supplements and cosmetic products
Mechanism of Action
Norbergenin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits oxidative stress, thereby protecting cells from damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Bergenin: The parent compound of norbergenin, known for its diverse pharmacological activities.
Gallic Acid: A phenolic compound with antioxidant properties, similar to this compound.
Ellagic Acid: Another polyphenolic compound with strong antioxidant and anti-inflammatory effects
Uniqueness of this compound: this compound stands out due to its enhanced antioxidant capacity compared to bergenin. Its demethylated structure allows for better interaction with ROS, making it a more effective scavenger. Additionally, this compound’s neuroprotective properties are more pronounced, making it a valuable compound in neurological research .
Properties
IUPAC Name |
(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9/c14-2-5-8(17)10(19)12-11(21-5)6-3(13(20)22-12)1-4(15)7(16)9(6)18/h1,5,8,10-12,14-19H,2H2/t5-,8-,10+,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGAIKPBLFCKR-OIPGZRGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C3C(C(C(C(O3)CO)O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(C(=C1O)O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79595-97-4 | |
Record name | Norbergenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79595-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NORBERGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS9UP8B38P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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